molecular formula C11H10BrNO3 B2966388 6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 937690-99-8

6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2966388
CAS No.: 937690-99-8
M. Wt: 284.109
InChI Key: PAVSUUQTMPWENU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process was applied to methoxy protected ( )-D8-THC and cholesterol .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and its derivatives exhibit significant antimicrobial activity. For instance, a study by Sarmiento-Sánchez et al. (2014) describes the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and their evaluation for antimicrobial activities against various human bacterial pathogens. The paper also discusses the antioxidant activity of these compounds, determined through assays like DPPH inactivation and ferric-reducing power assay.

Synthesis and Crystallographic Studies

The compound has been utilized in various synthesis processes. A study by Dziełak et al. (2018) discusses the synthesis of N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine by condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione. This synthesis process includes crystallographic studies and initial biological screening.

Development of Antituberculotics

This chemical has been involved in the synthesis of antituberculotics. Research by Waisser et al. (2007) focused on synthesizing new halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones for antitubercular activity. The study highlights the significant activity of these compounds against various strains of mycobacterium.

Heterocycle and Carbocycle Construction

The compound is also a key element in constructing heterocycles and carbocycles. As reported by Greshock & Funk (2002), 6-Bromomethyl-4H-1,3-dioxin, prepared from the compound, is used for alkylating enolates and generating various heterocycles and carbocycles.

Low-Dielectric Epoxy Thermosets

In materials science, this chemical has applications in developing high-performance epoxy thermosets. Lin et al. (2014) discuss the preparation of a propargyl ether-containing benzoxazine from this compound and its application as an epoxy curing agent, leading to thermosets with low dielectric constants.

Properties

IUPAC Name

6-bromo-1-propan-2-yl-4aH-3,1-benzoxazin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrNO3/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)16-11(13)15/h3-6,8H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNEWQZARNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=C2C=CC(=CC2C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrNO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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